2,6-Dibenzyltoluene
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Overview
Description
2,6-Dibenzyltoluene is an organic compound with the molecular formula C21H20. It consists of a toluene core with two benzyl groups attached at the 2 and 6 positions. This compound is known for its stability and is used in various industrial applications, particularly as a liquid organic hydrogen carrier (LOHC) due to its ability to absorb and release hydrogen through chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibenzyltoluene can be synthesized through the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form perhydro-2,6-dibenzyltoluene, which is used in hydrogen storage applications.
Oxidation: It can be oxidized to form benzyl alcohols and benzaldehydes under specific conditions.
Substitution: The benzyl groups can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Hydrogenation: Typically performed using a ruthenium catalyst (Ru/Al2O3) at elevated temperatures (120-200°C) and pressures (50 bar).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are used.
Major Products
Hydrogenation: Perhydro-2,6-dibenzyltoluene
Oxidation: Benzyl alcohols and benzaldehydes
Substitution: Nitro- and sulfonyl- derivatives
Scientific Research Applications
2,6-Dibenzyltoluene has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 2,6-Dibenzyltoluene in hydrogen storage involves its ability to undergo reversible hydrogenation and dehydrogenation reactions. The compound absorbs hydrogen in the presence of a catalyst, forming a hydrogen-rich derivative. This hydrogen can be released when needed, making it an efficient medium for hydrogen storage .
Comparison with Similar Compounds
Similar Compounds
Benzyltoluene: Similar structure but with only one benzyl group attached to the toluene core.
Dibenzyltoluene Isomers: Other isomers of dibenzyltoluene with different positions of benzyl groups.
Uniqueness
2,6-Dibenzyltoluene is unique due to its specific arrangement of benzyl groups, which provides it with distinct chemical properties and reactivity. Its ability to act as a liquid organic hydrogen carrier sets it apart from other similar compounds .
Properties
CAS No. |
128753-32-2 |
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Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,3-dibenzyl-2-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-20(15-18-9-4-2-5-10-18)13-8-14-21(17)16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 |
InChI Key |
OSKNTTXXQQCIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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